3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is an organic compound with the molecular formula C9H10N3Br.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine typically involves the bromination of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. One common method is the reaction of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact of the bromination process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Oxidation Reactions: Formation of oxides or hydroxylated derivatives.
Reduction Reactions: Formation of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
Scientific Research Applications
3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer compounds.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.
Industrial Applications: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases and receptors. The bromine atom enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can result in the disruption of cellular signaling pathways, ultimately affecting cell proliferation, apoptosis, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
- 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Uniqueness
3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a bromine atom at specific positions enhances its reactivity and binding affinity to biological targets compared to other similar compounds .
Properties
IUPAC Name |
3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-5-4-6(2)13-9(11-5)8(10)7(3)12-13/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASYPSXAHKIZFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368089 |
Source
|
Record name | 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146778-13-4 |
Source
|
Record name | 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146778-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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